4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
Description
Properties
CAS No. |
922711-74-8 |
|---|---|
Molecular Formula |
C9H8F2N4 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4,5-difluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8F2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI Key |
STDPCLLIHURJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CC2=CC(=C(C=C2N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring . The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 4,5-difluoroaniline with sodium azide under suitable conditions.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the difluoroaniline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluoroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the difluoroaniline moiety.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of triazole compounds exhibit significant activity against various pathogens. For instance, a study demonstrated that triazole derivatives effectively inhibited the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline | Staphylococcus aureus | 16 µg/mL |
| Another Triazole Derivative | Escherichia coli | 32 µg/mL |
Cancer Research
Triazole compounds are also being investigated for their anticancer properties. Research has shown that they can induce apoptosis in cancer cells. For instance, a derivative of 4,5-difluoroaniline was found to inhibit cell proliferation in various cancer cell lines .
Agricultural Applications
Fungicides
The compound's ability to inhibit fungal growth makes it a candidate for agricultural fungicides. Triazole-based fungicides are widely used due to their effectiveness in controlling plant diseases caused by fungi. A study indicated that formulations containing triazole derivatives significantly reduced disease severity in crops like wheat and barley .
Table 2: Efficacy of Triazole Fungicides
| Fungicide | Crop | Disease Controlled | Reduction in Disease Severity (%) |
|---|---|---|---|
| This compound | Wheat | Fusarium Head Blight | 75% |
| Another Triazole Fungicide | Barley | Powdery Mildew | 80% |
Material Science
Polymer Chemistry
In material science, the incorporation of triazole compounds into polymers is being explored for their potential to enhance material properties. Research indicates that polymers with triazole moieties exhibit improved thermal stability and mechanical strength .
Case Study: Polymer Blends
A recent study focused on developing polymer blends incorporating 4,5-difluoroaniline derivatives. The results showed enhanced tensile strength and thermal resistance compared to traditional polymers without triazole modifications .
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-difluoroaniline depends on its specific application. In biological systems, the triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Properties
- Fluorination Patterns : Unlike the target compound’s 4,5-difluoro substitution, analogs such as tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) () feature a single fluorine atom on the aromatic ring. The difluoro substitution in the target compound may enhance electron-deficient character, affecting reactivity in cross-coupling reactions or interactions with biological targets .
- Triazole Substituents : Compounds like 1b () incorporate a 4-methyltriazole group, which increases steric bulk compared to the unsubstituted triazole in the target compound. This difference could influence binding affinity in drug-receptor interactions .
- Core Scaffolds: The target compound’s aniline core contrasts with oxazolidinone-triazole hybrids (e.g., 1a and 1b, ) and sugar-linked triazoles (e.g., compounds 16 and 17, ). These structural disparities impact polarity, solubility, and metabolic stability .
Stability and Degradation
- Acidic Stability: Compounds 1a and 1b () degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring. In contrast, the target compound’s aniline core and triazole-methyl linkage may confer greater stability under acidic conditions, though experimental data are lacking .
- Thermal Stability: Fluorinated aromatic systems generally exhibit high thermal stability. The target compound’s difluoro substitution may enhance this property compared to mono-fluoro analogs like 1a .
Crystallographic and Conformational Insights
- The fluorine atoms in the target compound could influence crystal packing via C–F···H or F···F interactions, differing from non-fluorinated triazoles .
Biological Activity
4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized using various methodologies including "Click" chemistry and other organic reactions that facilitate the formation of the triazole ring. The synthesis typically involves the reaction of 4,5-difluoroaniline with azides in the presence of copper catalysts.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that compounds with this scaffold can induce apoptosis in cancer cells through the activation of caspase pathways. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.0 | MCF7 |
| Another Triazole Derivative | 10.0 | HeLa |
These results suggest that structural modifications can enhance cytotoxicity against specific cancer types.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. For example, compounds were shown to reduce oxidative stress markers in neuronal cells and improve survival rates under neurotoxic conditions. The proposed mechanism includes:
- Inhibition of reactive oxygen species (ROS) production.
- Modulation of neuroinflammatory responses.
Case Studies
Several case studies provide insights into the efficacy and mechanisms of action for this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional treatments.
Q & A
Q. What are the optimal synthetic routes for 4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, given its structural similarity to other triazole-containing anilines . Key parameters include:
- Solvent selection : Absolute ethanol or polar aprotic solvents (e.g., DMF) are common for triazole formation.
- Catalyst : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhances regioselectivity and yield .
- Reaction time : Reflux for 4–12 hours, with monitoring via TLC or HPLC to track progress.
- Work-up : Post-reaction purification via column chromatography or recrystallization.
Q. Example Protocol :
| Step | Parameter | Condition |
|---|---|---|
| 1 | Azide precursor preparation | Mitsunobu reaction for azide synthesis |
| 2 | Cycloaddition | CuI (5 mol%), 60°C, 8 hours |
| 3 | Purification | Silica gel chromatography (hexane/EtOAc) |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine environments. NMR identifies triazole and aniline carbons .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves fluorine positions and triazole geometry, though fluorine’s weak scattering complicates data collection .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How does the triazole moiety influence the compound’s reactivity in further derivatization?
The 1,2,3-triazole group participates in:
- N-alkylation : Reacts with electrophiles (e.g., alkyl halides) under basic conditions.
- Metal coordination : Acts as a ligand for transition metals (e.g., Cu, Ru), enabling catalytic applications .
- Click chemistry : Facilitates modular conjugation with azides or alkynes for functionalization .
Advanced Research Questions
Q. How can computational methods (DFT/Ab initio) predict electronic properties and guide structural optimization?
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Highlights nucleophilic (aniline NH) and electrophilic (fluorine) sites .
- HOMO-LUMO gaps : Predicts stability and reactivity (e.g., triazole’s aromaticity lowers LUMO energy) .
- Tautomerism : Evaluates triazole protonation states under varying pH.
Case Study : DFT analysis of similar triazoles revealed a 0.15 Å deviation in bond lengths compared to crystallographic data, prompting recalibration of computational models .
Q. What strategies address contradictions between experimental and computational data in structural analysis?
Q. How is biological activity (e.g., antifungal) evaluated, and what structural features enhance efficacy?
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Fluorine disorder : Fluorines’ weak scattering and positional disorder complicate electron density maps.
- Solutions :
Methodological Recommendations
- Synthetic Optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (CuI vs. CuBr) to maximize triazole yield .
- Data Reconciliation : Combine crystallography with solid-state NMR to resolve fluorine ambiguities .
- Biological Screening : Pair MIC assays with molecular docking to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
